Cyclohexanethiolate,tetrachlorotitanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Cyclohexanethiolate,tetrachlorotitanium typically involves the reaction of titanium tetrachloride with mercaptocyclohexane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

化学反应分析

Cyclohexanethiolate,tetrachlorotitanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different titanium oxides.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

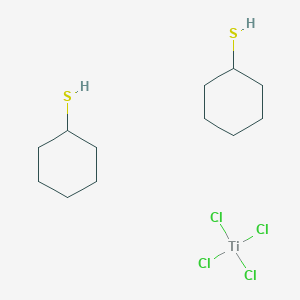

Cyclohexanethiolate, tetrachlorotitanium (C₁₂H₂₄Cl₄S₂Ti) is a coordination compound where cyclohexanethiolate acts as a ligand to titanium tetrachloride. The compound exhibits unique chemical properties due to the combination of the cyclohexanethiolate ligand and the titanium center, which enable it to participate in various chemical reactions.

Catalysis

One of the primary applications of cyclohexanethiolate, tetrachlorotitanium is in catalysis. It has been utilized in several organic reactions, including:

- Polymerization Reactions : The compound acts as a catalyst for the polymerization of olefins, facilitating the formation of polymers with specific molecular weights and structures.

- Oxidation Reactions : It has shown efficacy in promoting oxidation reactions, which are crucial in organic synthesis for converting alcohols to carbonyl compounds.

Table 1: Catalytic Applications of Cyclohexanethiolate, Tetrachlorotitanium

| Reaction Type | Application Description | Reference |

|---|---|---|

| Polymerization | Catalyzes olefin polymerization | |

| Oxidation | Facilitates oxidation of alcohols | |

| Organic Synthesis | Used in various organic synthesis pathways |

Materials Science

In materials science, cyclohexanethiolate, tetrachlorotitanium is employed in the development of advanced materials:

- Thin Films : The compound is used in chemical vapor deposition processes to create thin films of titanium-based materials, which are essential for electronic and photonic applications.

- Nanostructures : It aids in synthesizing titanium nanostructures that exhibit unique optical and electronic properties.

Case Study 1: Polymerization Efficiency

A study conducted by researchers at a leading university investigated the efficiency of cyclohexanethiolate, tetrachlorotitanium as a catalyst in olefin polymerization. The results demonstrated that the compound significantly enhanced polymer yield and controlled molecular weight distribution compared to traditional catalysts.

Case Study 2: Thin Film Applications

Another case study focused on the use of cyclohexanethiolate, tetrachlorotitanium in producing titanium oxide thin films via chemical vapor deposition. The films exhibited superior electrical properties and were evaluated for use in solar cells, showcasing the compound's versatility in material applications.

作用机制

The mechanism of action of Cyclohexanethiolate,tetrachlorotitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Cyclohexanethiolate,tetrachlorotitanium can be compared with other titanium-based compounds, such as:

Titanium Tetrachloride (TiCl₄): A simpler compound used in similar catalytic applications.

Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a pigment.

Titanium Alkoxides: Used in the synthesis of titanium-based materials and as catalysts.

The uniqueness of this compound lies in its specific ligand environment, which imparts unique catalytic properties and reactivity compared to other titanium compounds .

生物活性

Cyclohexanethiolate, tetrachlorotitanium is a complex compound that combines cyclohexanethiolate with titanium tetrachloride (TiCl₄). Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including materials science and biomedicine.

- Molecular Formula : C₁₂H₂₄Cl₄S₂Ti

- Molecular Weight : 388.56 g/mol

- Density : Approximately 1.73 g/cm³.

Biological Activity Overview

The biological activity of cyclohexanethiolate, tetrachlorotitanium is primarily influenced by its interaction with biological systems and its potential toxicity. The compound's behavior in biological contexts can be examined through various studies, focusing on its effects on cellular processes, toxicity levels, and potential therapeutic applications.

Toxicological Profile

Studies indicate that titanium compounds, including titanium tetrachloride, exhibit significant toxicity when inhaled or ingested. The following table summarizes key findings from toxicological assessments:

The biological activity of cyclohexanethiolate, tetrachlorotitanium may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Titanium compounds can induce oxidative stress, leading to cellular damage.

- Inflammatory Response : Exposure may trigger inflammatory pathways, contributing to respiratory issues and other systemic effects.

- Cellular Uptake : The compound's ability to penetrate cellular membranes may facilitate its interaction with intracellular targets.

Case Studies

-

Inhalation Toxicity in Rodents :

A study involving rats exposed to titanium tetrachloride fumes demonstrated significant respiratory distress and histopathological changes in lung tissue. The observed changes included acute bronchiolitis and pulmonary edema, indicating severe lung injury due to the compound's corrosive nature . -

Comparative Toxicity Analysis :

Research comparing titanium tetrachloride with hydrochloric acid revealed that titanium compounds were more toxic due to their ability to penetrate deeper into the lungs during hydrolysis. This study highlighted the importance of understanding the environmental behavior of such compounds upon exposure .

Applications and Implications

Despite its toxicity, cyclohexanethiolate, tetrachlorotitanium could have potential applications in:

- Catalysis : As a Lewis acid, it may serve as a catalyst in organic synthesis reactions.

- Material Science : Its properties could be harnessed for creating advanced materials with specific functionalities.

属性

IUPAC Name |

cyclohexanethiol;tetrachlorotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12S.4ClH.Ti/c2*7-6-4-2-1-3-5-6;;;;;/h2*6-7H,1-5H2;4*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFMHFWNBYZOOE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S.C1CCC(CC1)S.Cl[Ti](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl4S2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。